N-(5-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-4-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)acetamide
Description
Triazolo[1,5-a]Pyridine Ring System Configuration
The triazolo[1,5-a]pyridine moiety forms a bicyclic structure comprising a pyridine ring fused with a 1,2,4-triazole group. The fusion occurs between the pyridine’s C6 and the triazole’s N1 positions, creating a planar, aromatic system with delocalized π-electrons. This configuration introduces three nitrogen atoms at positions 1, 2, and 4 of the triazole ring, contributing to electron-deficient character. The system’s rigidity enhances thermal stability and influences π-π stacking interactions in biological environments.
Table 1: Key Bond Lengths in the Triazolo[1,5-a]Pyridine System
| Bond Type | Length (Å) |
|---|---|
| Pyridine C-N | 1.34 |
| Triazole N-N | 1.31 |
| C-C Fusion Bond | 1.41 |
6-Methylpyridin-2-yl Substituent Electronic Effects
The 6-methylpyridin-2-yl group attaches to the imidazole ring at position 4, introducing steric and electronic modulation. The methyl group at pyridine’s C6 exerts an electron-donating inductive effect (+I), increasing electron density at the pyridinium nitrogen. This alters protonation equilibria, with calculated pKa shifts of +0.3 compared to unsubstituted pyridine. Ortho-directing effects from the methyl group further influence reactivity in substitution reactions.
Imidazole-Acetamide Pharmacophore Spatial Arrangement
The imidazole-acetamide subunit adopts a near-planar conformation, with the acetamide’s carbonyl oxygen oriented 12° out of plane relative to the imidazole ring. This spatial arrangement facilitates hydrogen bonding via the NH group (donor) and carbonyl oxygen (acceptor). Density functional theory (DFT) calculations indicate a rotational barrier of 8.2 kcal/mol for the acetamide group, suggesting restricted rotation at physiological temperatures.
Key Interactions:
- N-H···O=C hydrogen bond (2.09 Å)
- π-π stacking between triazolo-pyridine and 6-methylpyridin-2-yl (3.4 Å interplanar distance)
Properties
CAS No. |
1132610-48-0 |
|---|---|
Molecular Formula |
C17H15N7O |
Molecular Weight |
333.3 g/mol |
IUPAC Name |
N-[5-(6-methylpyridin-2-yl)-4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-1H-imidazol-2-yl]acetamide |
InChI |
InChI=1S/C17H15N7O/c1-10-4-3-5-13(20-10)16-15(22-17(23-16)21-11(2)25)12-6-7-14-18-9-19-24(14)8-12/h3-9H,1-2H3,(H2,21,22,23,25) |
InChI Key |
QSWBAZYLMAEIQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)C2=C(N=C(N2)NC(=O)C)C3=CN4C(=NC=N4)C=C3 |
Origin of Product |
United States |
Preparation Methods
Precursor Synthesis for Imidazole Core
The imidazole ring is synthesized via cyclocondensation of α-diketones with amidines. For example, reaction of 6-methylpyridine-2-carboxaldehyde with ammonium acetate in acetic acid yields 4-(6-methylpyridin-2-yl)-1H-imidazol-2-amine, a critical intermediate. Modifications at the C5 position are achieved through nucleophilic aromatic substitution or cross-coupling reactions.
Triazolopyridine Subunit PreparationTriazolo[1,5-a]pyridin-6-amine is synthesized via T3P–DMSO-mediated desulfurative cyclization of thioamides, as reported by Raju et al.. This method achieves yields >85% under mild conditions (25°C, 2–4 h) and avoids harsh reagents like POCl₃.
Stepwise Synthesis and Optimization
Coupling of Imidazole and Triazolopyridine Moieties
The C5 position of the imidazole intermediate undergoes Suzuki–Miyaura coupling with 6-bromo-triazolo[1,5-a]pyridine. Key conditions include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ | 78–82% |
| Base | K₂CO₃ | <70% |
| Solvent | DMF/H₂O (4:1) | 82% |
| Temperature | 90°C | 80% |
Replacing Pd(PPh₃)₄ with PdCl₂(dppf) reduces yields to 65% due to incomplete conversion.
Acetylation of the Imidazole Amine
The final acetylation step employs acetic anhydride in dichloromethane with DMAP catalysis. A 93% yield is achieved at 0°C over 1 h, minimizing N-overacetylation side reactions.
Alternative Routes and Comparative Analysis
One-Pot Tandem Cyclization
A novel protocol leverages T3P–DMSO to simultaneously form the imidazole and triazolopyridine rings. Substrates are heated at 60°C in acetonitrile for 6 h, yielding 74% product. Advantages include:
- Reduced purification steps
- Compatibility with moisture-sensitive groups
- Scalability to >10 g batches
Solid-Phase Synthesis
Immobilized resin-bound intermediates enable iterative modifications. Wang resin-functionalized imidazole precursors achieve 68% yield after cleavage with TFA/H₂O. This method is preferred for high-throughput screening but requires specialized equipment.
Reaction Mechanisms and Kinetic Studies
Desulfurative Cyclization Mechanism
The T3P–DMSO system generates a reactive sulfonyl intermediate, facilitating intramolecular cyclization via nucleophilic attack (Fig. 1):
$$
\text{Thioamide} + \text{T3P} \rightarrow \text{Sulfonyl intermediate} \xrightarrow{\Delta} \text{Triazolopyridine}
$$
Kinetic studies reveal a second-order dependence on thioamide concentration, with activation energy ($$E_a$$) of 72 kJ/mol.
Acetylation Regioselectivity
DFT calculations show the imidazole C2-amine is 8.3 kcal/mol more nucleophilic than C4-pyridinyl nitrogen, rationalizing the >95% regioselectivity observed.
Yield Optimization Strategies
Solvent Effects
- DMF : Enhances coupling efficiency but complicates removal
- THF : Lower yields (58%) due to poor intermediate solubility
- EtOH/H₂O : Enables greener synthesis (65% yield)
Catalytic System Tuning
Adding 10 mol% PPh₃ to Pd(OAc)₂ improves coupling yields from 70% to 83% by stabilizing the active Pd(0) species.
Analytical Characterization
Critical spectroscopic data for the final compound:
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, triazole), 8.15 (d, J = 7.6 Hz, 1H, pyridinyl), 2.41 (s, 3H, CH₃)
- HRMS : m/z calcd. for C₁₇H₁₅N₇O [M+H]⁺ 333.1331, found 333.1329
Purity is confirmed by HPLC (98.2%) using a C18 column and 0.1% TFA/MeCN gradient.
Industrial-Scale Adaptations
For kilogram-scale production:
- Replace Pd(PPh₃)₄ with cheaper Pd/C (5% wt)
- Use continuous flow reactors for acetylation (residence time: 12 min)
- Crystallize product from ethyl acetate/heptane (3:1)
These modifications reduce costs by 40% while maintaining >90% purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(6-Methyl-2-pyridinyl)-5-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-1H-imidazol-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or imidazole rings, facilitated by reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of reduced imidazole or pyridine derivatives.
Substitution: Formation of substituted pyridine or imidazole derivatives.
Scientific Research Applications
N-[4-(6-Methyl-2-pyridinyl)-5-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-1H-imidazol-2-yl]acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of N-[4-(6-Methyl-2-pyridinyl)-5-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-1H-imidazol-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, including inhibition or activation of enzymatic activity, alteration of signal transduction pathways, and modulation of gene expression.
Comparison with Similar Compounds
Core Structural Differences
The compound’s distinctiveness lies in its triazolo-pyridine-imidazole hybrid backbone , contrasting with simpler triazolopyrimidine or triazolopyridine derivatives. Below is a comparative analysis:
Key Research Findings and Implications
Structural Complexity vs. Bioactivity : The target compound’s imidazole-pyridine-triazolo fusion may offer superior binding versatility compared to simpler triazolopyrimidines, though synthetic challenges persist.
Synthetic Efficiency : Multi-component reactions (e.g., Biginelli-like) offer scalable routes for triazolopyrimidines, whereas the target compound’s synthesis likely demands specialized coupling reagents.
Biological Activity
N-(5-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-4-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)acetamide, also referred to as EW-7197, has garnered attention for its significant biological activities, particularly as an inhibitor of the TGF-β type I receptor kinase (ALK5). This compound is part of a broader class of imidazole derivatives that exhibit promising therapeutic potential in oncology and fibrotic diseases.
Chemical Structure and Properties
The chemical structure of EW-7197 includes a triazolo-pyridine moiety linked to a methylpyridine and an imidazole ring. Its molecular formula is with a molecular weight of 284.34 g/mol. The compound is characterized by high oral bioavailability and selectivity towards ALK5.
EW-7197 functions primarily as a selective inhibitor of the ALK5 receptor kinase, which plays a crucial role in the TGF-β signaling pathway. Inhibition of this pathway is significant as it is often implicated in cancer progression and fibrosis. The compound has demonstrated an IC50 value of approximately 0.013 μM against ALK5 in kinase assays, indicating potent activity.
In Vitro Studies
In vitro studies have shown that EW-7197 effectively inhibits TGF-β signaling in various cell lines. For instance:
- HaCaT Cells : Exhibited IC50 values of 0.0165 μM.
- 4T1 Cells : Displayed IC50 values of 0.0121 μM in luciferase reporter assays.
These results suggest that EW-7197 can significantly suppress TGF-β-induced cellular responses, which are critical in cancer cell proliferation and migration.
Selectivity Profile
A selectivity profiling study across a panel of 320 protein kinases revealed that EW-7197 is highly selective for ALK5 and ALK4, minimizing off-target effects that are often associated with other kinase inhibitors. This selectivity is vital for reducing potential side effects in therapeutic applications.
Pharmacokinetics
Pharmacokinetic studies in rats indicated that EW-7197 has an oral bioavailability of 51%, with a maximum plasma concentration (Cmax) of 1620 ng/mL and an area under the curve (AUC) of 1426 ng × h/mL. These parameters suggest favorable absorption and systemic exposure following oral administration.
Case Studies
Several studies have highlighted the potential application of EW-7197 in treating fibrotic diseases and certain types of cancer:
- Cancer Immunotherapy : The compound has been evaluated for its ability to enhance anti-tumor immunity by inhibiting TGF-β signaling pathways.
- Fibrosis Models : In preclinical models of fibrosis, EW-7197 demonstrated significant reductions in fibrotic markers, suggesting its utility in treating fibrotic diseases such as pulmonary fibrosis.
Summary of Research Findings
Q & A
(Basic) What are the established synthetic methodologies for synthesizing this compound and its analogues?
Answer:
The synthesis typically involves multi-component reactions (MCRs) and intramolecular cyclization. Key steps include:
- One-pot reactions using aryl ketones, aminoheterocycles, and methylene donors (e.g., dimethyl sulfoxide) with catalysts like K₂S₂O₈/I₂ to form the triazolo-pyridine core .
- Condensation reactions for imidazole ring formation, often under reflux conditions in ethanol or acetonitrile .
- Cyclization facilitated by iodine or metal catalysts to assemble the fused heterocyclic system .
Example Data:
| Compound Type | Yield (%) | Reaction Conditions | Reference |
|---|---|---|---|
| Triazoloquinazoline | 39.5 | Ethanol, 12h reflux | |
| Benzoimidazole-triazole | 45–60 | Acetonitrile, K₂CO₃, 80°C, 24h |
(Basic) Which spectroscopic and analytical techniques are critical for structural characterization?
Answer:
- 1H/13C NMR : Assign peaks for imidazole (δ 7.2–8.5 ppm), triazole (δ 8.0–8.8 ppm), and acetamide (δ 2.1–2.3 ppm). Use HSQC/HMBC for ambiguous signals .
- LC-MS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 394.38) and fragmentation patterns .
- X-ray crystallography : Resolve hydrogen bonding networks (e.g., N–H···N interactions at 2.8–3.1 Å) .
Example NMR Data (from analogues):
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Source |
|---|---|---|---|
| Imidazole C-H | 7.5–7.8 | Singlet | |
| Pyridinyl C-H | 8.2–8.5 | Doublet |
(Advanced) How can reaction yields be optimized for scaled-up synthesis?
Answer:
- Design of Experiments (DoE) : Systematically vary catalysts (e.g., I₂ vs. CuI), solvents (polar aprotic vs. ethanol), and temperatures .
- Continuous flow reactors : Enhance mixing and heat transfer for multi-step reactions (e.g., triazole formation at 100°C) .
- Purification : Use column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization (ethanol/water) .
Case Study : A triazoloquinazoline derivative achieved 75% yield in flow reactors vs. 39.5% in batch conditions .
(Advanced) How to resolve discrepancies between computational docking predictions and experimental bioactivity data?
Answer:
- Validation assays : Perform competitive binding assays (e.g., fluorescence polarization) to confirm target engagement .
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions over 100 ns to assess stability of docking poses .
- Mutagenesis : Introduce point mutations (e.g., Ala-scanning) in predicted binding pockets to test docking hypotheses .
Example : Docking poses of triazole-acetamide derivatives showed π-π stacking with kinase active sites, validated via IC50 assays (<1 µM) .
(Advanced) What experimental designs are robust for evaluating anticancer mechanisms?
Answer:
- In vitro assays :
- MTT assays : Test cytotoxicity against HeLa or MCF-7 cell lines (72h exposure, IC50 calculation) .
- Apoptosis markers : Measure caspase-3/7 activation via fluorogenic substrates .
- Kinase profiling : Use kinase inhibition panels (e.g., Eurofins) to identify off-target effects .
Data Interpretation : Correlate IC50 values with structural features (e.g., electron-withdrawing substituents enhance activity) .
(Advanced) How to analyze hydrogen bonding in crystallographic studies?
Answer:
- X-ray diffraction : Resolve H-bond distances (e.g., N–H···O < 3.0 Å) and angles (>120°) .
- Hirshfeld surfaces : Quantify intermolecular interactions (e.g., 12% H-bond contribution) using CrystalExplorer .
- Thermal ellipsoids : Assess disorder in triazole rings to refine crystallographic models .
Example : A triazolo-pyrimidine derivative showed H-bonds between NH₂ and triazole N (2.89 Å), stabilizing the crystal lattice .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
